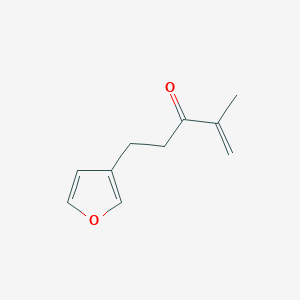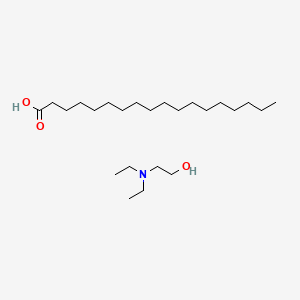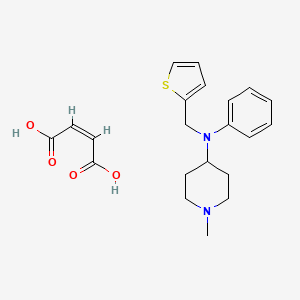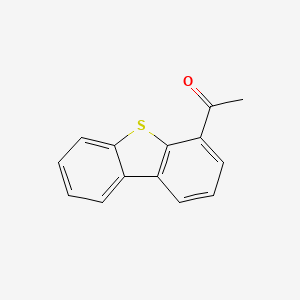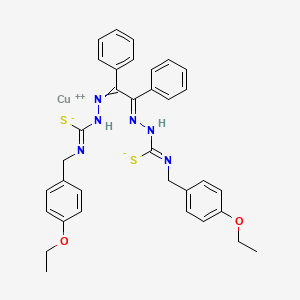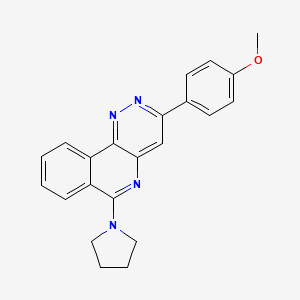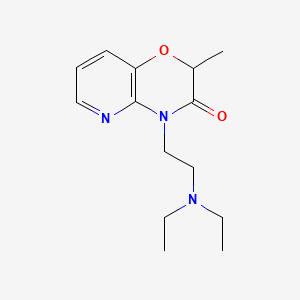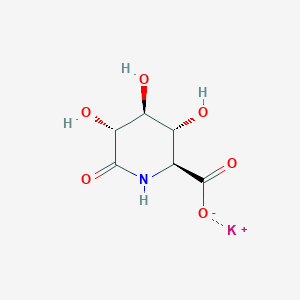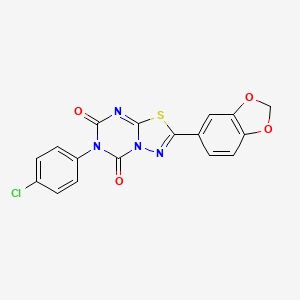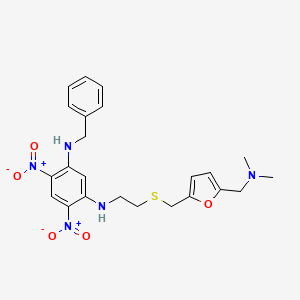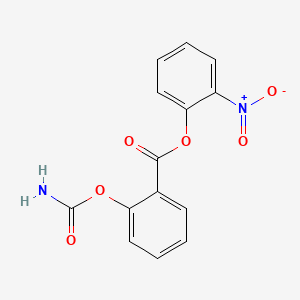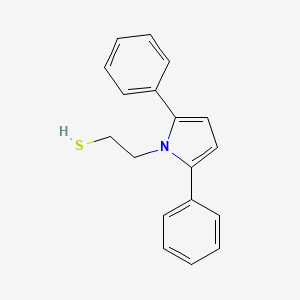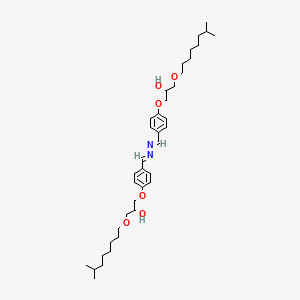
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a complex organic compound with the molecular formula C26H52N4O3. It is known for its unique structure, which includes multiple amino groups and a long hydrocarbon chain with double bonds at the 9th and 12th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves multiple steps. One common method starts with the preparation of octadeca-9,12-dienoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with a polyamine, such as tetraethylenepentamine, under controlled conditions to form the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would include the careful control of reaction temperatures, pressures, and the use of catalysts to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to saturate the double bonds, converting them into single bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of double bonds.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: Halogenated derivatives, substituted amides
Aplicaciones Científicas De Investigación
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized as a surfactant or emulsifier in various formulations
Mecanismo De Acción
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)stearamide: Similar structure but lacks the double bonds in the hydrocarbon chain.
N,N’-Diacetyl-1,2-fatty acyl ethylenediamine: Similar amide linkage but with different fatty acid chains.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is unique due to its combination of multiple amino groups and the presence of double bonds in the hydrocarbon chain. This structure provides it with distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
93942-21-3 |
|---|---|
Fórmula molecular |
C26H53N5O.C2H4O2 C28H57N5O3 |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
acetic acid;(9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H53N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b7-6+,10-9+; |
Clave InChI |
DBNNDOXHYSECRA-JRYFSKGNSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


